1-(2,4-Dichlorobenzyl)-1,4-diazepane hydrochloride
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Overview
Description
“1-(2,4-Dichlorobenzyl)-1,4-diazepane hydrochloride” is a chemical compound. It is a solid at room temperature and has a molecular weight of 227.52 .
Synthesis Analysis
The synthesis of similar compounds like “2,4 dichlorobenzyl chloride” involves organic synthesis intermediates and is widely used in fields such as agricultural chemicals, medicine, and organo-peroxide .Molecular Structure Analysis
The InChI code for this compound is “1S/C7H8Cl2N2.ClH/c8-6-2-1-5 (4-11-10)7 (9)3-6;/h1-3,11H,4,10H2;1H” and the InChI key is "CYFKAMFHYDGJRJ-UHFFFAOYSA-N" .Physical and Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
Catalysis and Chemical Reactivity
- Olefin Epoxidation Catalysis : Manganese(III) complexes, including those with 1,4-diazepane derivatives, have been studied for their catalytic ability in olefin epoxidation reactions. These complexes show potential as chemoselective catalysts for specific olefins like cyclohexene and styrene (Sankaralingam & Palaniandavar, 2014).
Enzyme Model Studies
- Oxotransferase Enzyme Models : Asymmetric molybdenum(VI) dioxo complexes of bis(phenolate) ligands, including 1,4-diazepane variants, serve as functional models for molybdenum oxotransferase enzymes. These complexes provide insights into the reactivity and mechanism of these enzymes (Mayilmurugan et al., 2011).
Synthesis and Chemical Properties
- Synthetic Methods : Efficient methods for synthesizing substituted chiral 1,4-diazepanes, a class including 1-(2,4-Dichlorobenzyl)-1,4-diazepane, have been developed. These methods involve reductive amination and intramolecular cyclization (Das, Srivastava, & Panda, 2010).
- Microwave-Assisted Synthesis : Microwave irradiation has been utilized for the efficient synthesis of 1,4-diazepin-5-ones, leading to a variety of 1,4-diazepane derivatives (Wlodarczyk et al., 2007).
- Hydrogen Borrowing Syntheses : Innovative syntheses of 1,4-diazacycles, including diazepanes, have been reported using a (pyridyl)phosphine-ligated ruthenium(II) catalyst. This method is significant for making diazepanes generally inaccessible via other catalytic routes (Nalikezhathu et al., 2023).
Biological and Pharmacological Research
- Potential as CB2 Agonists : 1,4-diazepane compounds have been identified as potent cannabinoid receptor 2 (CB2) agonists, with a focus on optimizing metabolic stability for potential therapeutic applications (Riether et al., 2011).
Material Science and Coordination Chemistry
- Iron(III) Complex Studies : Iron(III) complexes with 1,4-diazepane ligands have been examined as functional models for catechol dioxygenase enzymes. These studies provide insight into the coordination chemistry and potential biomimetic applications (Mayilmurugan, Stoeckli-Evans, & Palaniandavar, 2008).
Safety and Hazards
Mechanism of Action
Target of Action
It is structurally similar to dichlorobenzyl alcohol , which is a mild antiseptic with a broad spectrum for bacterial and virus associated with mouth and throat infections .
Mode of Action
Based on its structural similarity to dichlorobenzyl alcohol, it may also act as an antiseptic, killing bacteria and viruses associated with mouth and throat infections .
Biochemical Pathways
It is suggested that it may have a role in the energy metabolism of cancer cells .
Result of Action
It is suggested that it may have a role in inducing apoptosis in cancer cells .
Biochemical Analysis
Biochemical Properties
1-(2,4-Dichlorobenzyl)-1,4-diazepane hydrochloride is known to have antiseptic properties . It has been found to be effective against a broad spectrum of bacteria and viruses associated with mouth and throat infections . The compound interacts with various enzymes and proteins, potentially leading to the denaturation of external proteins and rearrangement of the tertiary structure proteins .
Cellular Effects
The compound exerts its effects on various types of cells, particularly those in the mouth and throat. It has been shown to reduce throat soreness and provide relief from difficulty in swallowing . The influence of this compound on cell function includes impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The local anesthetic action of the compound is thought to be due to a reduced sodium channel blockade .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound has been found to maintain antimicrobial activity for 5 to 10 minutes after application . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-1,4-diazepane;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2N2.ClH/c13-11-3-2-10(12(14)8-11)9-16-6-1-4-15-5-7-16;/h2-3,8,15H,1,4-7,9H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKMRHTWEBIONG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC2=C(C=C(C=C2)Cl)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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